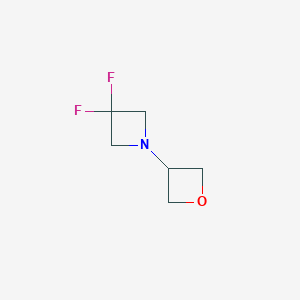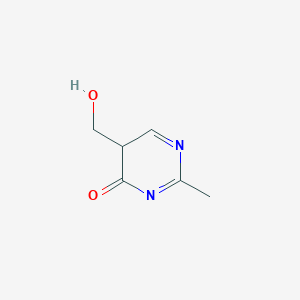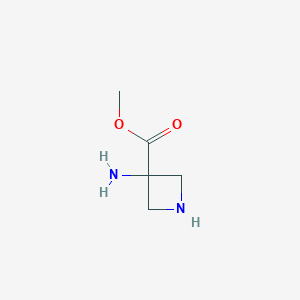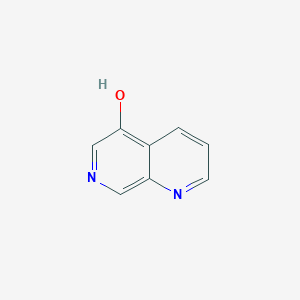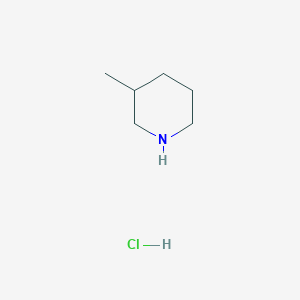
Purine, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Purine, 2-methyl-: is a derivative of purine, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpurine can be achieved through various methods. One common approach involves the alkylation of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-methylpurine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-methylpurine.
化学反应分析
Types of Reactions:
Oxidation: 2-methylpurine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of 2-methylpurine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the purine ring. For example, halogenation can be performed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: Formation of 2-methylpurine N-oxide.
Reduction: Formation of 2-methylpurine derivatives with reduced functional groups.
Substitution: Formation of halogenated 2-methylpurine derivatives.
科学研究应用
Chemistry: 2-methylpurine is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows for the development of novel compounds with potential therapeutic applications.
Biology: In biological research, 2-methylpurine is used to study the role of purine derivatives in cellular processes. It serves as a tool to investigate enzyme-substrate interactions and metabolic pathways involving purines.
Medicine: 2-methylpurine derivatives have shown promise in the development of antiviral and anticancer agents. Their ability to interfere with nucleic acid synthesis makes them potential candidates for therapeutic applications.
Industry: In the industrial sector, 2-methylpurine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-methylpurine and its derivatives involves their interaction with nucleic acids and enzymes. By incorporating into DNA or RNA, these compounds can disrupt normal cellular processes, leading to cell death or inhibition of viral replication. The specific molecular targets and pathways depend on the structure of the derivative and its intended application.
相似化合物的比较
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Xanthine: A purine derivative involved in the metabolism of nucleotides.
Hypoxanthine: A naturally occurring purine derivative.
Uniqueness: 2-methylpurine is unique due to the presence of a methyl group at the 2-position, which alters its chemical properties and potential applications. This modification can enhance its stability, reactivity, and biological activity compared to other purine derivatives.
属性
CAS 编号 |
934-23-6 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC 名称 |
2-methyl-7H-purine |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-5-6(10-4)9-3-8-5/h2-3H,1H3,(H,7,8,9,10) |
InChI 键 |
KMEBCRWKZZSRRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2C(=N1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)

